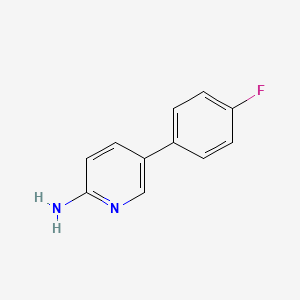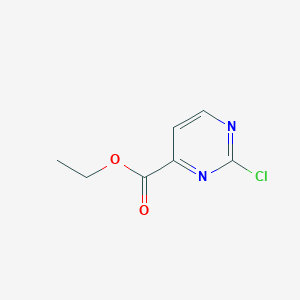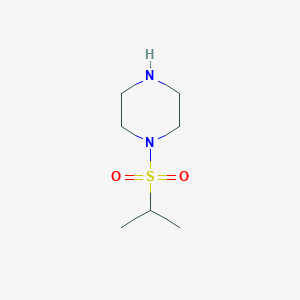![molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6](/img/structure/B1322552.png)
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the class of pyrazolopyridines. This class of compounds has been extensively studied due to their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of fluorine is particularly noteworthy as it can significantly alter the physical, chemical, and biological properties of organic compounds .
Synthesis Analysis
The synthesis of fluorinated pyrazolopyridines typically involves the condensation of amino-substituted pyrazoles with various fluorinated dielectrophiles. For instance, the synthesis of related fluorine-containing pyrazolo[3,4-b]pyridines has been achieved by condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones in the presence of glacial acetic acid, as confirmed by spectral studies . Another approach involves the cyclization reaction from dichloro-substituted nicotinonitriles to obtain new pyrazolopyridin-3-ol compounds .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and fluorine nuclear magnetic resonance (19F-NMR) spectroscopy. X-ray diffraction studies have also been used to study the detailed structure of these compounds, revealing the existence of tautomeric forms in some cases .
Chemical Reactions Analysis
Fluorinated pyrazolopyridines can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, they can react with aromatic aldehydes to yield different derivatives, which can further react with reagents like phenylhydrazine, thiourea, or chloroacetic acid to produce a variety of heterocyclic compounds with potential biological activities . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrazolopyridines are influenced by the presence of the fluorine atom, which is highly electronegative and can enhance the stability of the compounds. The introduction of fluorine can also affect the lipophilicity, metabolic stability, and hydrogen bonding capacity, which are important parameters in drug design. The high-spin state of iron complexes with pyrazolopyridine ligands at room temperature indicates potential magnetic properties, which could be of interest in materials science .
科学的研究の応用
Fluoroquinolone Resistance in Mycobacterium tuberculosis
Fluoroquinolones are crucial in managing drug-resistant Mycobacterium tuberculosis. Understanding mutations in DNA gyrase, the target of fluoroquinolones, is essential for improving molecular detection of resistance. Studies report mutations in DNA gyrase genes in clinical M. tuberculosis isolates, highlighting the need for a consensus numbering system to accurately identify and address resistance issues (Maruri et al., 2012).
Gyrase Mutations and Geographic Distribution
Fluoroquinolone resistance in M. tuberculosis is a significant global health concern. The detection of gyrA and gyrB gene mutations provides a promising avenue for rapid diagnosis. A systematic review covering mutations in these genes across different regions underscores the variation in mutation frequencies, indicating the importance of molecular diagnostics like the Genotype MTBDRsl assay to detect fluoroquinolone resistance (Avalos et al., 2015).
Anticancer Properties of Heterocyclic Compounds
Heterocyclic compounds, including those with a pyridine ring, are significant in cancer treatment. A review of anticancer drugs against hepatocellular carcinoma (HCC) emphasizes the clinical relevance and mechanism of action of heterocyclic compounds. These compounds represent a significant portion of FDA-approved drugs against cancer between 2010 and 2020, showcasing their importance in therapeutic applications (Kumar et al., 2022).
Pharmacogenomics in Cancer Therapy
The review of Fluoropyrimidine and Oxaliplatin in cancer therapy highlights the significance of stratifying patients based on gene variants to predict individual responses to drugs. This stratification helps in tailoring cancer treatment, improving efficacy, and reducing toxicity risks. The study underscores the potential of pharmacogenomic profiling in optimizing therapeutic strategies for cancer patients (Di Francia et al., 2015).
Advances in Quinoline Derivatives
Quinoline and its derivatives, with benzene fused to N-heterocyclic pyridine, are prominent in drug design due to their wide range of bioactivities. Recent advances in the chemistry and medicinal potential of quinoline motifs reveal their significant efficacies in drug development, highlighting the continuous exploration and harnessing of these compounds in medicinal chemistry (Ajani et al., 2022).
特性
IUPAC Name |
6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZPXORSNKLLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626855 |
Source


|
| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
552331-67-6 |
Source


|
| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)